6-Amino-3-(2,4-dimethylphenyl)picolinic acid
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Overview
Description
This compound is characterized by the presence of an amino group at the 6th position and a 2,4-dimethylphenyl group at the 3rd position on the picolinic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(2,4-dimethylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylphenylpyridine followed by reduction to introduce the amino group. The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(2,4-dimethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitro derivatives can be reduced back to amino compounds using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles under basic or neutral conditions.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
6-Amino-3-(2,4-dimethylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of novel herbicides and pesticides due to its structural similarity to other picolinic acid derivatives.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2,4-dimethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it acts as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones. This disruption occurs through binding to auxin receptors, leading to uncontrolled cell division and growth .
Comparison with Similar Compounds
- 6-Amino-3-(2,3-dimethylphenyl)picolinic acid
- 6-Amino-3-(2,5-dimethylphenyl)picolinic acid
- 6-Amino-3-(3,4-dimethylphenyl)picolinic acid
Comparison: Compared to its similar compounds, 6-Amino-3-(2,4-dimethylphenyl)picolinic acid is unique due to the specific positioning of the dimethylphenyl group, which influences its reactivity and binding properties. This positioning can affect the compound’s efficacy in various applications, making it a subject of interest for further research.
Properties
IUPAC Name |
6-amino-3-(2,4-dimethylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCRDTWPGKWUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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